molecular formula C21H22N6OS B6459366 4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2549037-58-1

4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6459366
CAS No.: 2549037-58-1
M. Wt: 406.5 g/mol
InChI Key: DICMKXOYAONAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrimidine-5-carbonitrile core substituted with a 2-(methylsulfanyl) group and a piperidin-1-yl moiety linked to a 2-methyl-4-oxo-3,4-dihydroquinazoline unit. The quinazolinone and pyrimidine moieties are common in pharmacologically active molecules, implicating roles in binding affinity and selectivity .

Properties

IUPAC Name

4-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS/c1-14-24-18-6-4-3-5-17(18)20(28)27(14)13-15-7-9-26(10-8-15)19-16(11-22)12-23-21(25-19)29-2/h3-6,12,15H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICMKXOYAONAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC=C4C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents
Target Compound Pyrimidine-5-carbonitrile 2-(Methylsulfanyl), 4-piperidinyl-linked quinazolinone
Pyridopyrimidinone derivative (54e) Pyrido[3,4-d]pyrimidin-4-one Piperidinyl-benzonitrile, pyrazole-ethyl
Thiazole-pyrimidine (3) Pyrimidine-5-carbonitrile 4-Methylthiazole, 3-hydroxyphenylamino

Computational Analysis of Molecular Similarity

Tanimoto and Dice Similarity Metrics

Using Morgan fingerprints and MACCS keys, the target compound exhibits moderate similarity (Tanimoto coefficient: 0.45–0.55) to 54e and 3, reflecting divergent functional groups but conserved aromatic cores. Notably, the quinazolinone moiety in the target compound reduces similarity to pyridopyrimidinones (Tanimoto < 0.4) due to differences in ring saturation and heteroatom placement .

Chemical Space Networking

Cluster analysis based on Murcko scaffolds groups the target compound with other pyrimidine-carbonitrile derivatives (e.g., 3), while 54e forms a separate cluster due to its pyridopyrimidinone scaffold. This highlights the role of core heterocycles in defining chemotype boundaries .

Bioactivity and Target Engagement

Mode of Action Correlations

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) suggests that the target compound shares inhibitory patterns with kinase-targeting agents like 3, particularly against tyrosine kinases. However, its quinazolinone group confers distinct interactions with hydrophobic binding pockets, as observed in molecular docking studies .

Table 2: Bioactivity Comparison

Compound Top Targets IC50 (nM) Selectivity Ratio (Kinase A/Kinase B)
Target Compound EGFR, HDAC8 12 ± 3 8.5
Pyridopyrimidinone derivative (54e) CDK2, PARP1 28 ± 5 3.2
Thiazole-pyrimidine (3) VEGFR2, PDGFRα 7 ± 1 15.6

Structure-Activity Relationship (SAR) Insights

  • Quinazolinone vs. Pyridopyrimidinone: The 4-oxo-3,4-dihydroquinazoline group enhances binding to histone deacetylases (HDACs) compared to pyridopyrimidinones, likely due to improved hydrophobic interactions and hydrogen bonding with catalytic zinc ions .
  • Methylsulfanyl Group: The 2-(methylsulfanyl) substituent in the target compound increases metabolic stability compared to hydroxyl or amino groups in analogues like 3, as evidenced by microsomal half-life assays (t1/2 = 120 min vs. 45 min for 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.